3-Bromo-4-methyl-2-nitropyridine
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Overview
Description
3-Bromo-4-methyl-2-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by a bromine atom at the third position, a methyl group at the fourth position, and a nitro group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-2-nitropyridine typically involves the bromination of 4-methyl-2-nitropyridine. One common method includes the reaction of 4-methyl-2-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, leading to the formation of substituted pyridines.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution.
Aminopyridines: Resulting from the reduction of the nitro group.
Carboxypyridines: Produced by the oxidation of the methyl group.
Scientific Research Applications
3-Bromo-4-methyl-2-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-2-nitropyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack . The methyl group can undergo oxidation, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitropyridine: Similar structure but with the bromine and nitro groups at different positions.
4-Bromo-2-nitropyridine: Another isomer with different substitution patterns.
3-Fluoro-4-methyl-2-nitropyridine: Fluorine replaces bromine, altering the compound’s reactivity.
Uniqueness
3-Bromo-4-methyl-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyridine ring creates a versatile compound for various synthetic applications.
Properties
Molecular Formula |
C6H5BrN2O2 |
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Molecular Weight |
217.02 g/mol |
IUPAC Name |
3-bromo-4-methyl-2-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-3-8-6(5(4)7)9(10)11/h2-3H,1H3 |
InChI Key |
XUHPAVOHTMBAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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